molecular formula C16H17F3N4O2S B1672950 HBT1

HBT1

Cat. No.: B1672950
M. Wt: 386.4 g/mol
InChI Key: PHLXSNIEQIKENK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HBT1 involves several steps, starting with the preparation of the pyrazole ring and subsequent functionalization. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This would include scaling up the reaction conditions, optimizing the use of reagents, and ensuring efficient purification processes .

Chemical Reactions Analysis

Types of Reactions

HBT1 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

Scientific Research Applications

HBT1 has several scientific research applications, including:

    Chemistry: this compound is used as a tool compound to study the modulation of AMPA receptors.

    Biology: It is used to investigate the role of AMPA receptors in neuronal function and neuroplasticity.

    Medicine: this compound has potential therapeutic applications in neuropsychiatric and neurological disorders due to its ability to induce BDNF production.

    Industry: This compound can be used in the development of new drugs targeting AMPA receptors .

Mechanism of Action

HBT1 exerts its effects by binding to the ligand-binding domain of the AMPA receptor in a glutamate-dependent manner. This binding stabilizes the receptor in an active conformation, leading to increased receptor activity and subsequent production of BDNF. The specific interaction with the S518 residue in the ligand-binding domain is crucial for its activity .

Comparison with Similar Compounds

HBT1 is compared with other AMPA receptor potentiators such as LY451395 and OXP1. Unlike LY451395, which shows a bell-shaped response in BDNF production, this compound exhibits a normal (sigmoid) concentration-response relationship. This makes this compound a more stable and predictable compound for research and therapeutic applications .

Similar Compounds

Properties

IUPAC Name

2-[[2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N4O2S/c1-8-6-11(16(17,18)19)22-23(8)7-12(24)21-15-13(14(20)25)9-4-2-3-5-10(9)26-15/h6H,2-5,7H2,1H3,(H2,20,25)(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHLXSNIEQIKENK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
HBT1
Reactant of Route 2
Reactant of Route 2
HBT1
Reactant of Route 3
Reactant of Route 3
HBT1
Reactant of Route 4
Reactant of Route 4
HBT1
Reactant of Route 5
Reactant of Route 5
HBT1
Reactant of Route 6
HBT1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.